molecular formula C19H19FN4O3 B2481268 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034224-60-5

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2481268
CAS RN: 2034224-60-5
M. Wt: 370.384
InChI Key: MALJLPWEZNOVDI-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide is a compound that has attracted interest in various fields of chemistry and pharmacology due to its unique structure and potential applications. Its synthesis, molecular structure, chemical reactions, physical and chemical properties are key areas of study to understand its capabilities and applications.

Synthesis Analysis

The synthesis of compounds similar to N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide often involves multiple steps, starting from basic chemical precursors to the final complex molecule. The process may include reactions such as N-chloroacetylation and N-alkylation, as seen in the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives (Yang Jing, 2010). These steps are critical in forming the acetamide framework and attaching various functional groups to the core structure.

Molecular Structure Analysis

The molecular structure of compounds like N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide can be characterized using techniques such as IR, 1H NMR, and MS. These methods provide information on the functional groups present, the arrangement of atoms within the molecule, and its molecular weight. For instance, the structure of novel acetamides was confirmed using these techniques, highlighting the importance of structural analysis in understanding the compound's properties and potential reactivity (Yang Man-li, 2008).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study discusses the synthesis and pharmacological evaluation of derivatives similar to the compound , focusing on their anti-inflammatory, analgesic, and antipyretic activities. These derivatives, including ones with a cyclohexyl nucleus, demonstrated significant activities comparable to standard drugs like diclofenac sodium and indomethacin (Rani, Pal, Hegde, & Hashim, 2014).

Radiosynthesis for PET Imaging

  • A related compound, DPA-714, designed for PET imaging, is part of a series that includes the given compound. The study elaborates on the radiosynthesis process of [18F]DPA-714, demonstrating its potential in imaging the translocator protein (18 kDa) with PET, which can be crucial for studying various neurological and psychiatric disorders (Dollé, Hinnen, Damont, et al., 2008).

Bioactivity Against Bacteria and Algae

  • Novel types of acetamides structurally related to the compound were synthesized and tested for their inhibitory effects on bacteria and algae, including marine chlorella. The study highlights their potential use in addressing bacterial and algal growth, with one compound achieving an 81% yield with good bioactivity (Yu, Li, Zhang, & Xu, 2020).

Synthesis of Novel Anti-Inflammatory Derivatives

  • Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, a compound with a similar structural framework, showed significant anti-inflammatory activity, highlighting the potential pharmaceutical applications of such compounds (Sunder & Maleraju, 2013).

Preparation of Key Intermediates for Kinase Inhibitors

  • Another study focused on the preparation of N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, an intermediate for the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors. This indicates the compound's relevance in developing treatments for cancer and other diseases where EGFR plays a role (Jiang, Zhang, Mao, et al., 2011).

Synthesis and Characterization of Similar Compounds

  • A study on the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, which shares a similar structural profile with the compound , has been conducted. This research contributes to the understanding of such compounds' chemical properties and potential applications (Man-li, 2008).

properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c20-15-3-1-2-4-17(15)26-12-18(25)24-13-5-7-14(8-6-13)27-19-16(11-21)22-9-10-23-19/h1-4,9-10,13-14H,5-8,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALJLPWEZNOVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=CC=C2F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide

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